5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. The presence of bromine and methyl groups at specific positions enhances its chemical reactivity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural similarity to purine bases, which are integral to various biological processes.
The compound can be classified as a pyrazolo[3,4-b]pyridine derivative, which is a subclass of heterocyclic compounds known for their diverse biological activities. The molecular formula for 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is , and it has a molecular weight of approximately 230.07 g/mol. It is often synthesized for research purposes in the fields of medicinal chemistry and pharmacology.
The synthesis of 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves several steps:
The synthetic routes may involve methods such as:
The molecular structure of 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine features:
The compound's structural data includes:
C[C@H]1=CC(=N2C(=C(N=C2)C=N1)Br)N
This structural representation indicates the connectivity of atoms within the molecule.
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine primarily involves its interaction with specific molecular targets, particularly protein kinases. By binding to the active sites of these enzymes, it can inhibit their activity, which plays a crucial role in regulating cellular processes such as proliferation and survival.
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit significant kinase inhibitory properties, making them valuable in therapeutic applications against cancer and other diseases.
The compound's properties can vary based on purity and preparation methods but are critical for determining its suitability for specific applications in research.
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific applications:
The 1H-pyrazolo[3,4-b]pyridine system exhibits tautomeric equilibrium between 1H- and 2H- forms, though crystallographic evidence confirms the 1H-tautomer predominates in the solid state. The ring fusion creates an electron-deficient pyridine moiety juxtaposed with an electron-rich pyrazole component, generating an intrinsic dipole moment (4.5-5.2 D) that facilitates interactions with polarized biological targets. Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal significant charge delocalization, with the N1 atom bearing the highest negative charge density (-0.42 e), making it the preferred hydrogen bond acceptor. The C3 position shows the highest electron density in the pyrazole ring (0.18 e), explaining its susceptibility to electrophilic substitution [2]. Nuclear magnetic resonance (NMR) studies confirm distinct proton environments: pyridine protons appear downfield (δ 8.2-9.0 ppm in CDCl₃), while pyrazole protons resonate upfield (δ 6.0-7.0 ppm). These electronic characteristics enable predictable regiochemistry in derivatization reactions, particularly electrophilic substitution at C5/C6 positions and nucleophilic substitution at C3 [2] [8].
Table 1: Fundamental Structural Properties of 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Property | Value/Characteristic | Method/Reference |
---|---|---|
Molecular Formula | C₇H₇BrN₄ | Elemental Analysis [1] |
Molecular Weight | 227.06 g/mol | HRMS [1] |
Tautomeric Form | 1H- (predominant) | X-ray Crystallography [2] |
Key NMR Shifts (CDCl₃) | δ 8.67 (s, CH-pyridine), 2.72 (s, CH₃) | ¹H NMR (400 MHz) [2] |
Characteristic IR Bands | 3300-3400 cm⁻¹ (N-H stretch), 1690 cm⁻¹ (C=N) | FT-IR (KBr) [2] |
Calculated Dipole Moment | 4.8 D | B3LYP/6-311G(d,p) [2] |
Strategic placement of bromine and methyl groups at C5 and C6 positions transforms the core scaffold into pharmacologically active derivatives through complementary mechanisms:
Bromine at C5: The bromine atom serves dual roles: 1) as a steric and electronic modulator of ring reactivity, and 2) as a synthetic handle for cross-coupling reactions. Positioned ortho to the pyridine nitrogen, bromine withdraws electron density (σₚ = +0.23) via inductive effects, enhancing the electrophilic character of adjacent carbon centers. This facilitates nucleophilic aromatic substitution (SₙAr) at C6 when activated by electron-withdrawing groups. More significantly, bromine enables transition metal-catalyzed couplings (Suzuki, Stille, Buchwald-Hartwig) for introducing complex pharmacophores. In protein interactions, the C5-bromine occupies hydrophobic pockets through halogen bonding, with the σ-hole (positive electrostatic potential) interacting with carbonyl oxygen atoms (bond length ≈ 3.0-3.5 Å) [1] [5]. This halogen bonding potential enhances target affinity by 2-5 fold in kinase inhibitors compared to chloro analogs [5].
Methyl at C6: The methyl group exerts subtle but crucial influences: 1) steric blockade of metabolic oxidation at C6, 2) electron donation (σₚ = -0.17) through hyperconjugation, increasing nucleophilicity at C5, and 3) hydrophobic interactions with protein subpockets. Molecular dynamics simulations reveal methyl groups contribute -2.5 to -3.5 kcal/mol binding energy via van der Waals contacts with aliphatic residues (Val, Leu, Ile). Compared to unsubstituted analogs, C6-methylated derivatives show 3-fold enhanced metabolic stability in human liver microsomes due to blocked hydroxylation pathways [1] [6]. The combined bromo-methyl pattern creates a steric and electronic gradient across the pyridine ring, directing subsequent functionalization to specific positions.
Table 2: Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives with Different C5/C6 Substituents
Compound | C5 Substituent | C6 Substituent | Key Biological Activity | Reference |
---|---|---|---|---|
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | Br | CH₃ | Mps1 kinase inhibition (IC₅₀ = 2.6 nM) [5] | [1] |
5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine | Br | Cyclopropyl | Kinase inhibitor intermediate | [4] |
5-Bromo-6-(3-methylpyrazol-1-yl)pyridin-3-amine | Br | 3-Methylpyrazole | Not fully characterized | [3] |
6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | Cl | H | Vilsmeier-Haack reaction product | [2] |
5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | Br | Cyclopropyl | Kinase inhibitor precursor | [7] [9] |
The medicinal exploration of pyrazolo[3,4-b]pyridines progressed through distinct phases:
Early Synthetic Development (1970s-1990s): Initial routes focused on cyclocondensation reactions, particularly the [3+2] cycloadditions between aminopyridines and diazo compounds. The landmark Vilsmeier-Haack formylation of 5-acetylamino-3-methyl-1-phenylpyrazole (yielding 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde) demonstrated the scaffold's synthetic accessibility and established robust protocols still in use [2]. These methods enabled gram-scale production but lacked regiocontrol for C5/C6 disubstitution.
Bioisosteric Exploration Era (2000-2010): Recognition of pyrazolo[3,4-b]pyridine as a purine isostere stimulated targeted research. Key advancements included: 1) identification as ATP-competitive kinase inhibitors (IC₅₀ ~100 nM for PIM-1 kinase), 2) development of regioselective C-H functionalization at C6 via directed ortho-metalation, and 3) demonstration of anticancer activity in MCF-7 breast cancer cells (IC₅₀ = 5.6 µM) with selective apoptosis induction [6]. The 5-bromo-6-methyl pattern emerged as a privileged pharmacophore during this period, enabling efficient derivatization via Suzuki coupling.
Modern Targeted Therapy Applications (2015-Present): Contemporary research leverages the 5-bromo-6-methyl scaffold for specific oncological targets: Mps1 kinase inhibitors (IC₅₀ = 2.6 nM) inducing mitotic catastrophe [5], TRK inhibitors for tropomyosin receptor kinase-driven cancers (IC₅₀ = 56 nM) [10], and allosteric modulators of GPCRs. The scaffold's versatility is evidenced in clinical candidates like BOS-172722 (Mps1 inhibitor in Phase I) and CFI-402257 (structurally related pyrido[3,4-d]pyrimidine) [5]. Automated synthesis and computational modeling (DFT, QSAR, docking) now guide rational design of C3-aminated derivatives like 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine as lead compounds.
Table 3: Historical Milestones in Pyrazolo[3,4-b]pyridine-Based Drug Discovery
Time Period | Key Advancement | Impact on 5-Bromo-6-methyl Derivatives | Reference |
---|---|---|---|
1978 | Vilsmeier-Haack reaction on acetamidopyrazoles | Enabled fused ring synthesis with aldehyde functionality | [2] |
2007 | Identification as PIM-1 kinase inhibitors | Established scaffold relevance in oncology | [6] |
2015 | BOS-172722 (Mps1 inhibitor) enters clinical trials | Validated related scaffold for mitosis targeting | [5] |
2020 | Discovery of pyrazolo[3,4-b]pyridine PIM-1 inhibitors | Demonstrated IC₅₀ = 26 nM for optimized derivatives | [6] |
2023 | TRK inhibitor development with pyrazolo[3,4-b]pyridines | Expanded to kinase targets beyond mitosis | [10] |
2024 | Novel 3,3′-bipyrazolo[3,4-b]pyridine synthesis | Advanced complex derivatives from brominated precursors | [2] |
Compounds Mentioned in Article
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8